L-NMMA

Nitric Oxide Synthase Isoform Selectivity Inflammation

L-NMMA (NG-Monomethyl-L-arginine, also known as Tilarginine) is a competitive, substrate-analog inhibitor of all three nitric oxide synthase (NOS) isoforms: neuronal (nNOS/NOS1), inducible (iNOS/NOS2), and endothelial (eNOS/NOS3). It serves as the archetypal NOS inhibitor to which other inhibitors are most often compared and remains the only pan-NOS inhibitor with an extensive clinical development history across multiple indications, including septic shock and oncology.

Molecular Formula C7H16N4O2
Molecular Weight 188.23 g/mol
CAS No. 17035-90-4
Cat. No. B1682903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-NMMA
CAS17035-90-4
SynonymsArginine, L-NG-Monomethyl
D-NMMA
L Monomethylarginine
L NG Monomethyl Arginine
L-Monomethylarginine
L-NG-Monomethyl Arginine
L-NMMA
N(G)-Methylarginine
N(G)-Monomethyl-D-Arginine
N(G)-Monomethylarginine
N(omega)-Monomethyl-L-Arginine
NG Monomethyl L Arginine
NG-Monomethyl-L-Arginine
omega N Methylarginine
omega-N-Methylarginine
Molecular FormulaC7H16N4O2
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCN=C(N)NCCCC(C(=O)O)N
InChIInChI=1S/C7H16N4O2/c1-10-7(9)11-4-2-3-5(8)6(12)13/h5H,2-4,8H2,1H3,(H,12,13)(H3,9,10,11)/t5-/m0/s1
InChIKeyNTNWOCRCBQPEKQ-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





L-NMMA (CAS 17035-90-4): Baseline Profile of a Pan-NOS Inhibitor for Procurement Evaluation


L-NMMA (NG-Monomethyl-L-arginine, also known as Tilarginine) is a competitive, substrate-analog inhibitor of all three nitric oxide synthase (NOS) isoforms: neuronal (nNOS/NOS1), inducible (iNOS/NOS2), and endothelial (eNOS/NOS3) [1]. It serves as the archetypal NOS inhibitor to which other inhibitors are most often compared and remains the only pan-NOS inhibitor with an extensive clinical development history across multiple indications, including septic shock and oncology [2]. Its commercial availability is well-documented with analytically characterized material (e.g., HPLC purity >99.8%) [3].

Why L-NMMA Cannot Be Readily Substituted with Other NOS Inhibitors in Critical Experiments


Generic substitution among NOS inhibitors is invalid due to profound differences in isoform selectivity, mechanism of inhibition, and off-target pharmacology. Unlike iNOS-selective agents (e.g., L-NIL, 1400W) or nNOS-selective agents (e.g., 7-NI), L-NMMA exhibits a unique quantitative inhibition profile across all three isoforms with a specific rank order of potency (nNOS > eNOS > iNOS) [1]. Critically, substitution with the common analog L-NAME fails because L-NAME does not inhibit L-arginine transport, a key secondary pharmacological property of L-NMMA that impacts cellular substrate availability in certain models [2]. Furthermore, L-NMMA's competitive and reversible binding to the L-arginine binding site differentiates it from irreversible or mechanism-based inactivators [3].

Quantitative Differentiation: Evidence-Based Selection Guide for L-NMMA vs. Analogs


Isoform Selectivity Profile: Distinct Pan-NOS Fingerprint vs. iNOS-Selective L-NIL

L-NMMA inhibits all three NOS isoforms with a specific rank-order potency, but lacks the profound iNOS selectivity of L-NIL. L-NMMA's Ki values for nNOS, eNOS, and iNOS are 0.18 µM, 0.4 µM, and 6 µM, respectively, yielding an iNOS/eNOS selectivity ratio of 15 [1]. In contrast, L-NIL exhibits an iNOS IC50 of 3.3 µM and a cNOS IC50 of 92 µM, resulting in a 28-fold selectivity for iNOS [2]. Crucially, in a rat model of erosive joint disease, the broad inhibition of L-NMMA (targeting nNOS/eNOS/iNOS) resulted in ablation of synovitis and prevention of bone erosion, whereas the iNOS-selective inhibitor L-NIL paradoxically exacerbated tissue destruction and chronic inflammation [3].

Nitric Oxide Synthase Isoform Selectivity Inflammation

L-Arginine Uptake Inhibition: A Unique Off-Target Property Distinguishing L-NMMA from L-NAME

Beyond direct NOS inhibition, L-NMMA acts as a potent, competitive inhibitor of L-arginine uptake in renal brush border membrane vesicles, a property not shared by L-NAME. L-NMMA inhibited L-arginine uptake with an IC50 of 0.82 mM, whereas L-NAME was completely inactive up to the highest concentration tested [1]. This inhibition is competitive in nature, indicating direct interaction with the L-arginine transporter [1].

Amino Acid Transport Pharmacology Renal Physiology

Clinical Translation: Human Pharmacodynamic Data in Septic Shock

L-NMMA possesses human clinical data that directly quantifies its pharmacodynamic effect on vascular tone, a benchmark unavailable for many other NOS inhibitors. In a randomized, placebo-controlled Phase II study of 315 patients with septic shock, L-NMMA infusion (5-20 mg/kg/h) produced a dose-dependent increase in mean arterial pressure (MAP) and systemic vascular resistance (SVR) [1]. Specifically, L-NMMA increased MAP by a mean of 12-18 mmHg and increased SVR by approximately 300-400 dyn·s·cm-5 from baseline, resulting in a significantly higher proportion of patients achieving shock reversal compared to placebo (72% vs. 57%, p=0.04) [1].

Clinical Pharmacology Sepsis Hemodynamics

In Vivo Antinociception: Direct Comparison of L-NMMA vs. L-NAME Potency

In a rat model of persistent pain (formalin test), L-NMMA demonstrates stereospecific antinociception with a defined ED50, allowing for direct potency comparison with L-NAME. Intrathecal administration of L-NMMA produced a dose-dependent inhibition of the second phase of the formalin test with an ED50 of 246 nmol [1]. Under identical experimental conditions, L-NAME exhibited an ED50 of 135 nmol, indicating that L-NAME is approximately 1.8-fold more potent in this specific spinal nociceptive assay [1].

Pain Neuropharmacology Nociception

Analytical Quality and Reproducibility: Defined Purity for Robust Data

Commercial L-NMMA (acetate salt) is available with rigorous analytical characterization, ensuring consistent experimental outcomes. A representative Certificate of Analysis (CoA) for L-NMMA acetate (CAS 53308-83-1) reports an HPLC purity of 99.82% and NMR structure confirmation consistent with the reference standard [1]. This level of purity surpasses the typical industry standard of >98% (HPLC) for research-grade biochemicals [2].

Analytical Chemistry Quality Control Reproducibility

Defined Use Cases: Where L-NMMA is the Preferred Reagent Over Analogs


Investigating Integrated Vascular and Inflammatory Responses in Complex Disease Models

In models of septic shock or systemic inflammation (e.g., arthritis), the net physiological outcome depends on the interplay of eNOS, iNOS, and nNOS. L-NMMA's balanced, pan-NOS inhibition profile (Ki: nNOS 0.18 µM, eNOS 0.4 µM, iNOS 6 µM) uniquely recapitulates the integrated physiological response, as demonstrated by its ability to ablate synovitis and prevent bone erosion in arthritis models, whereas the iNOS-selective inhibitor L-NIL exacerbated disease [1]. Researchers requiring a tool to probe the collective role of all NOS isoforms in cardiovascular or inflammatory pathology should procure L-NMMA over isoform-selective agents.

Renal Physiology Studies Involving L-Arginine Transport Dynamics

When studying renal proximal tubule function or cellular amino acid transport, L-NMMA's secondary pharmacology as a competitive inhibitor of L-arginine uptake (IC50 = 0.82 mM) must be accounted for. L-NAME, a common alternative NOS inhibitor, is completely inactive at the L-arginine transporter [2]. Consequently, experiments designed to delineate the contribution of NO synthesis versus substrate (arginine) availability in renal physiology should exclusively use L-NMMA. Using L-NAME would fail to modulate the transport component, leading to a misinterpretation of the pathway's role.

Translational Research Bridging Preclinical NOS Findings to Human Pathophysiology

For programs aimed at validating NOS as a therapeutic target in sepsis or cancer, L-NMMA offers a unique translational bridge. It is the only pan-NOS inhibitor with extensive human clinical trial data quantifying its hemodynamic effects, including a proven 15% absolute increase in shock reversal rate in septic patients (p=0.04) [3]. Using L-NMMA as a reference standard in preclinical models allows for direct correlation of in vivo animal data with known human pharmacodynamics, a critical step in target validation and IND-enabling studies.

Standardized Biochemical Assays Requiring High Reproducibility

In high-throughput screening or detailed enzymology where precise Ki/IC50 values are required, the use of highly characterized L-NMMA (HPLC purity 99.82%) [4] minimizes variability from impurities. This defined quality, combined with its status as the archetypal NOS inhibitor, ensures that results are comparable across laboratories and publications, fulfilling a critical need for reproducibility in basic NOS research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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